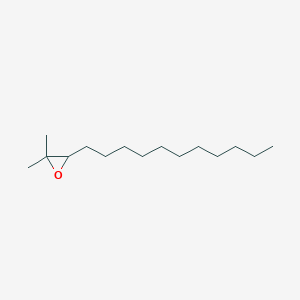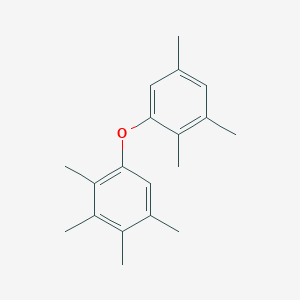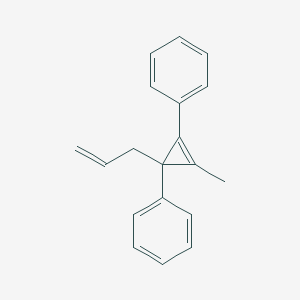
3-Allyl-2-methyl-1,3-diphenylcyclopropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allyl-2-methyl-1,3-diphenylcyclopropene is an organic compound that belongs to the class of cyclopropenes, which are three-membered carbocycles. This compound is characterized by the presence of an allyl group, a methyl group, and two phenyl groups attached to the cyclopropene ring. Cyclopropenes are known for their high ring strain and unique reactivity, making them valuable intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-methyl-1,3-diphenylcyclopropene can be achieved through various methods. One common approach involves the reaction of 2-methyl-1,3-diphenylcyclopropene with an allyl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds via a nucleophilic substitution mechanism, where the allyl halide displaces a leaving group on the cyclopropene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Allyl-2-methyl-1,3-diphenylcyclopropene undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an allylic alcohol.
Reduction: The compound can be reduced to form a saturated cyclopropane derivative.
Substitution: The allyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Allylic substitution can be achieved using reagents like allyl bromide and a strong base.
Major Products
Oxidation: Formation of epoxides or allylic alcohols.
Reduction: Formation of saturated cyclopropane derivatives.
Substitution: Formation of substituted cyclopropenes with various functional groups.
Applications De Recherche Scientifique
3-Allyl-2-methyl-1,3-diphenylcyclopropene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Allyl-2-methyl-1,3-diphenylcyclopropene involves its reactivity due to the high ring strain of the cyclopropene ring. The compound can undergo ring-opening reactions, rearrangements, and interactions with various molecular targets. The allyl group provides additional reactivity, allowing for diverse chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Allyl-3-methyl-1,2-diphenylcyclopropene: Similar structure but with different substitution pattern.
2-Methyl-1,3-diphenylcyclopropene: Lacks the allyl group, resulting in different reactivity.
1,3-Diphenylcyclopropene: Simplest form without methyl or allyl groups.
Uniqueness
3-Allyl-2-methyl-1,3-diphenylcyclopropene is unique due to the presence of both an allyl and a methyl group on the cyclopropene ring
Propriétés
Numéro CAS |
62907-51-1 |
|---|---|
Formule moléculaire |
C19H18 |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
(2-methyl-3-phenyl-1-prop-2-enylcycloprop-2-en-1-yl)benzene |
InChI |
InChI=1S/C19H18/c1-3-14-19(17-12-8-5-9-13-17)15(2)18(19)16-10-6-4-7-11-16/h3-13H,1,14H2,2H3 |
Clé InChI |
AHKMOTLYICVWKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C1(CC=C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



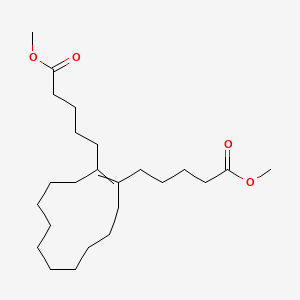
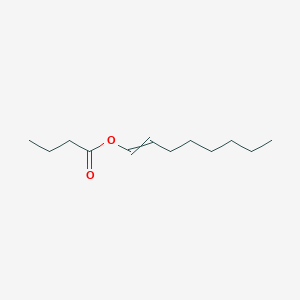

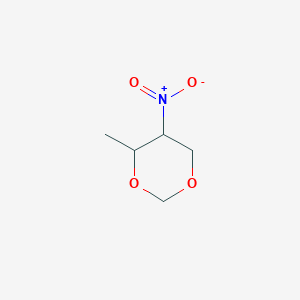
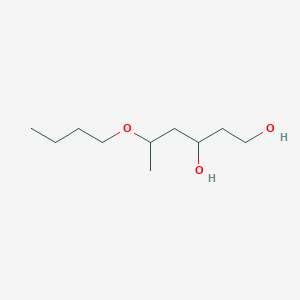
![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)

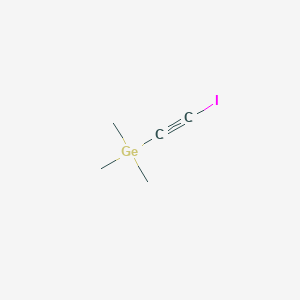
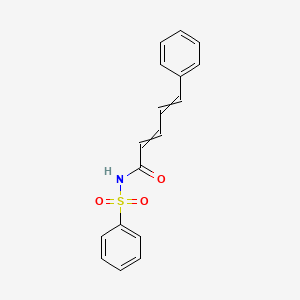
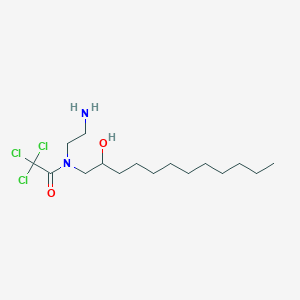
![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)
